1,4-Diacetylpiperazine-2,5-dione
Overview
Description
1,4-Diacetylpiperazine-2,5-dione is an unsymmetrical molecule with the molecular formula C8H10N2O4 . It has a molecular weight of 198.18 g/mol . It is known to inhibit bacterial growth by binding to the pBR322 plasmid .
Synthesis Analysis
The synthesis of 1,4-Diacetylpiperazine-2,5-dione can be achieved by treating compound 1 with acetyl chloride at room temperature . It can also be prepared by self condensation of glycine .Molecular Structure Analysis
The InChI code for 1,4-Diacetylpiperazine-2,5-dione is 1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3 . The Canonical SMILES is CC(=O)N1CC(=O)N(CC1=O)C(=O)C .Chemical Reactions Analysis
1,4-Diacetylpiperazine-2,5-dione can undergo condensation with aldehydes . It has been shown that this condensation can be controlled to occur in a stepwise fashion .Physical And Chemical Properties Analysis
1,4-Diacetylpiperazine-2,5-dione is a solid at room temperature .Scientific Research Applications
Synthesis of Albonoursin and Derivatives
1,4-Diacetylpiperazine-2,5-dione has been utilized in the synthesis of complex organic compounds. A study by Gallina and Liberatori (1974) demonstrated its application in creating albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. This process involved a condensation reaction with aldehydes and also led to the production of derivatives of 2-methyl-3-phenylserine (Gallina & Liberatori, 1974).
Microwave-Induced Dry Condensation
In a study by Villemin and Alloum (1990), the compound was subjected to condensation with aldehydes using potassium fluoride on alumina, without solvent, under microwave irradiation. This method proved to be stereoselective and effective for synthesizing natural products like albonursin (Villemin & Alloum, 1990).
Synthesis of α-Keto Acids
Balducci et al. (2012) explored a novel synthesis of α-keto acids starting from 1,4-diacetylpiperazine-2,5-dione. This method was applicable to both aromatic and aliphatic substrates, showcasing versatility and efficiency in carbon economy (Balducci et al., 2012).
Creation of Conjugated Systems
Asiri (2000) described the preparation of monoarylidene and bisarylidene derivatives of piperazine-2,5-dione using 1,4-diacetylpiperazine-2,5-dione. This approach enabled the preparation of unsymmetrical bisarylidenes and significantly altered the color of the compounds with specific modifications (Asiri, 2000).
Preparation of Versatile Organic Substrates
Liebscher and Jin (1999) discussed the use of 3-ylidenepiperazine-2,5-diones and 3,6-diylidenepiperazine-2,5-diones as versatile organic substrates. These compounds, derived from 1,4-diacetylpiperazine-2,5-dione, have shown potential in the stereoselective addition reactions and subsequent transformations into natural products and analogues (Liebscher & Jin, 1999).
Development of Antimicrobial Agents
Blokhina et al. (2021) synthesized a novel compound with antimicrobial properties using 1,4-diacetylpiperazine-2,5-dione. They conducted a detailedthermodynamic analysis of its solubility in various solvents, which is critical for its potential pharmaceutical applications (Blokhina et al., 2021).
Synthesis of Stereoisomers and Biological Activity
Hurne et al. (1997) synthesized and resolved racemic 1,4-diethyl-3,6-epidithiopiperazine-2,5-dione, demonstrating its biological activities and highlighting the relationship between biological activity and chirality (Hurne et al., 1997).
Synthesis of α-Amino or α-Keto Acid Derivatives
A study by Marcuccio and Elix (1985) showed the synthesis of trans- and cis-isomers of 1,4-diacetyl derivatives of piperazine-2,5-dione. This synthesis approach was crucial for understanding the stereochemistry of these compounds (Marcuccio & Elix, 1985).
Electrophilic Additions to Diketopiperazines
The work of Farran et al. (2007) explored the synthesis of diketopiperazines, offering a new route for the preparation of statine analogues. This involved transannular rearrangement and selective reduction processes (Farran et al., 2007).
Synthesis of Leucine-Based Cyclic Dipeptides
Haidukevich et al. (2020) reported the synthesis of leucine-based cyclic dipeptides using 1,4-diacetylpiperazine-2,5-dione. This study contributes to the understanding of peptide bond formation and cyclization in peptide chemistry (Haidukevich et al., 2020).
Chiral Solvating Agents
Malavašič et al. (2008) developed diketopiperazines as chiral solvating agents in NMR spectroscopy, demonstrating their use in determining the enantiomer composition of α-amino acid derivatives (Malavašič et al., 2008).
Gold(I) Complex Synthesis
Chai,Hockless, and Weerasuria (1997) achieved the synthesis and characterization of the first gold(I) complex of reduced epidithiopiperazine-2,5-dione. This was a significant contribution to the field of organometallic chemistry, illustrating the versatility of 1,4-diacetylpiperazine-2,5-dione in complex formation (Chai, Hockless, & Weerasuria, 1997).
Electrochemical Studies
The first electrochemical study of epidithiopiperazine-2,5-diones by Chai et al. (1999) provided insights into their biological action. This study included naturally occurring gliotoxin and synthetic analogues, contributing to the understanding of their redox properties (Chai et al., 1999).
Safety And Hazards
properties
IUPAC Name |
1,4-diacetylpiperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBKKVPJPRZOCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(CC1=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337231 | |
Record name | 1,4-diacetylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diacetylpiperazine-2,5-dione | |
CAS RN |
3027-05-2 | |
Record name | 1,4-diacetylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diacetyl-2,5-piperazinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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